6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
Overview
Description
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol. This compound has been investigated in various research studies, particularly in the synthesis and cycloaddition of 6-substituted 3,4,5,6-tetrahydropyridine 1-oxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium typically involves the oxidation of 6-Methyl-2,3,4,5-tetrahydropyridine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 6-Methyl-2,3,4,5-tetrahydropyridine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more oxidized nitrogen-containing compounds, while reduction can yield the parent tetrahydropyridine derivative.
Scientific Research Applications
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and cycloaddition reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4,5,6-tetrahydropyridine 1-Oxide
- 3,4,5,6-Tetrahydro-2-methylpyridine 1-Oxide
- 2,3,4,5-Tetrahydro-6-methylpyridine 1-Oxide
Uniqueness
6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is unique due to its specific substitution pattern and oxidation state. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its similar compounds.
Properties
IUPAC Name |
6-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUCWSNMSBODSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCCC1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319151 | |
Record name | 6-Methyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55386-67-9 | |
Record name | NSC340532 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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